Compound Description: This compound is a potent gamma-secretase inhibitor with an IC50 of 0.06 nM. It is designed to incorporate a substituted hydrocinnamide C-3 side chain and demonstrated excellent in vitro potency. []
Relevance: This compound shares a core structure of 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both compounds feature the same benzodiazepine ring system with a methyl group at position 1 and a phenyl group at position 5. The key difference lies in the substituent at the 3-position of the benzodiazepine core, where the target compound has a urea linker connected to a nitrilophenyl group, while this compound has a butyramide group with multiple halogenated phenyl substituents. []
Compound Description: YM022 is a highly potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits a Ki value of 0.068 nM for gastrin/CCK-B receptors in the brain. [] This compound demonstrated significant antisecretory and antiulcer activity, comparable to famotidine in rats. [] Oral administration of YM022 effectively prevented gastric lesions induced by indomethacin and inhibited mepirizole-induced duodenal ulcers. []
Relevance: YM022 belongs to the 1,4-benzodiazepin-2-one class of gastrin/CCK-B receptor antagonists, similar to the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. They share a common scaffold of a 1,4-benzodiazepin-2-one ring with a substituted urea group at the 3-position. Although YM022 has additional substitutions at the 1-position with a 2'-methylphenacyl group, both compounds exhibit similar pharmacological activity profiles as gastrin/CCK-B receptor antagonists, suggesting structural similarity in their binding sites. [, ]
Compound Description: This compound is a CCK-A antagonist labeled with carbon-14 for research purposes. []
Relevance: This compound shares the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both have the same benzodiazepine ring system and substituents at positions 1 and 5. The difference lies in the group attached to the nitrogen atom at position 3, where the target compound has a (4-nitrilophenyl)urea group, and this compound has a benzamide group. []
N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (2) and N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide (3)
Compound Description: These compounds are carbon-14 labeled benzodiazepine CCK antagonists. They were synthesized from N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide using [14C]methyl iodide. []
Relevance: These compounds are structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea as they share a common benzodiazepine core structure. While the target compound has a methyl group and a (4-nitrilophenyl)urea substituent at positions 1 and 3 respectively, compound 2 possesses a [14C]methyl group at position 1 and a benzamide substituent at position 3. Compound 3 is further modified with an additional [14C]methyl group on the benzamide nitrogen. []
Compound Description: This compound is a carbon-14 labeled CCK-A antagonist. It was synthesized using thiophene-2-carbonitrile-[cyano-14C] as a key intermediate. []
Relevance: This compound shares structural similarities with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea, as both have a benzodiazepine ring system with substitutions at positions 1, 3, and 5. While the target compound has a (4-nitrilophenyl)urea substituent at position 3, this compound has a thiophene-2-carboxamide-[14C-carboxy] substituent at the same position. Additionally, it possesses a chlorine atom at position 7 of the benzodiazepine core, which differentiates it from the target compound. []
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits potent dose-dependent inhibition of pentagastrin-induced gastric acid secretion in both rats and dogs. [, ] YF476 showed excellent oral bioavailability and an ED50 of 21 nmol/kg po in dogs. [] It is structurally related to the archetypal analogue L-365,260 and YM022. [, ]
Relevance: YF476 belongs to the same 1,4-benzodiazepin-2-one class of gastrin/CCK-B antagonists as the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both share the core benzodiazepine structure with a urea substituent at the 3-position. Although YF476 possesses a 2-pyridyl group at position 5 and a bulkier tert-butylcarbonylmethyl group at position 1 compared to the phenyl and methyl groups of the target compound, their similar pharmacological profiles suggest they target the same binding site on the gastrin/CCK-B receptor. [, ]
Compound Description: This compound is a 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonist. It showed potent dose-dependent effects in inhibiting pentagastrin-induced gastric acid secretion in both rats and dogs. []
Relevance: Similar to YF476 and the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea, this compound shares the 1,4-benzodiazepin-2-one scaffold with a urea group at position 3, indicating their potential for similar biological activity as gastrin/CCK-B receptor antagonists. [] They differ in substituents at positions 1 and 5, with this compound featuring a tert-butylcarbonylmethyl group and a 2-pyridyl group, respectively, compared to the phenyl and methyl groups of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.